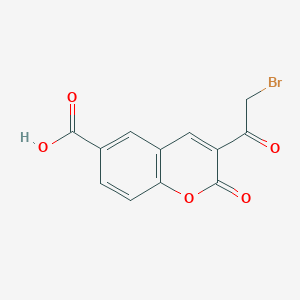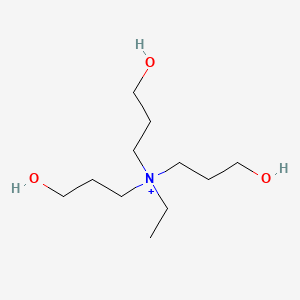
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is a quaternary ammonium compound with multiple hydroxyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to form stable complexes with metal ions and its amphiphilic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium typically involves the reaction of N-ethylpropan-1-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropane, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups can form hydrogen bonds with polar molecules, while the quaternary ammonium group can interact with negatively charged species. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the transport of molecules across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar structure with two hydroxyl groups, used in the synthesis of various chemical compounds.
Uniqueness
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is unique due to its specific combination of hydroxyl groups and quaternary ammonium structure, which provides it with distinct surfactant properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
685083-68-5 |
|---|---|
Fórmula molecular |
C11H26NO3+ |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
ethyl-tris(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3/c1-2-12(6-3-9-13,7-4-10-14)8-5-11-15/h13-15H,2-11H2,1H3/q+1 |
Clave InChI |
MSSHZNKQLXZKJD-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CCCO)(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


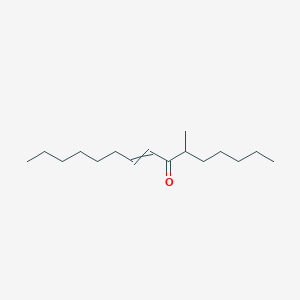
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)


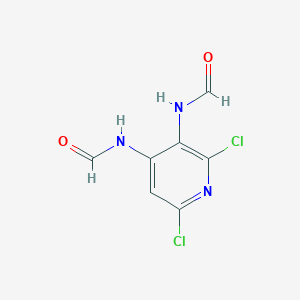
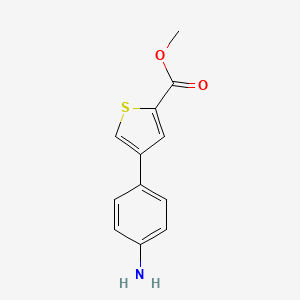
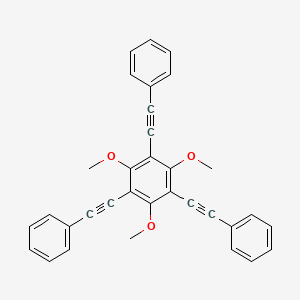

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
